Ethyl 2,3-dichloro-5-methylphenylacetate

Description

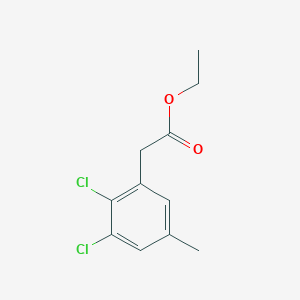

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(2,3-dichloro-5-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-3-15-10(14)6-8-4-7(2)5-9(12)11(8)13/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFQLTAMQIXMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Esterification Methods

The conventional synthesis of phenylacetate esters, including Ethyl 2,3-dichloro-5-methylphenylacetate, typically involves esterification of phenylacetic acids with ethanol under acidic conditions. This process can be summarized as follows:

- Starting Material: Phenylacetic acid derivatives bearing chloro and methyl substituents.

- Reaction Conditions: Reflux in ethanol with catalytic sulfuric acid or other acids.

- Outcome: Formation of the ester via Fischer esterification, which is a well-established method in organic synthesis.

However, this method often requires excess reagents, high temperatures, and can generate significant waste, prompting the search for more sustainable approaches.

Synthesis via Phenylacetic Acid Derivatives

Research indicates that phenylacetic acid derivatives with halogen substitutions can be directly converted into esters through halogenation followed by esterification. For example:

- Halogenation Step: Introduction of chlorine atoms at specific positions on the aromatic ring, often using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

- Esterification Step: The halogenated phenylacetic acid derivatives are then esterified with ethanol, often catalyzed by acid or via direct coupling methods.

This approach allows for regioselective halogenation, leading to the desired dichloro-methyl substitutions on the aromatic ring.

Palladium-Catalyzed Carbonylation Routes

Recent advances have demonstrated the utility of palladium-catalyzed carbonylation reactions for synthesizing phenylacetate derivatives, including chlorinated variants, under mild and sustainable conditions:

This method involves the carbonylation of halogenated precursors, leading to the formation of the ester with high regioselectivity and yield, under conditions that are more sustainable compared to traditional methods.

Synthesis via Cross-Coupling and Functionalization

Advanced synthetic routes include cross-coupling reactions such as Suzuki–Miyaura, followed by functionalization:

- Step 1: Synthesis of nitro- or halogen-substituted benzyl derivatives via cross-coupling.

- Step 2: Reduction or substitution to introduce methyl groups.

- Step 3: Esterification of the resulting phenylacetic derivatives.

This route offers flexibility in introducing various substituents and allows for fine-tuning of the electronic properties of the final ester.

Notes on Sustainability and Efficiency

Recent research emphasizes environmentally benign methods, such as:

- Ambient CO pressure carbonylation to avoid high-pressure systems.

- Catalyst systems that eliminate the need for halogen or base additives.

- Use of renewable solvents and mild reaction conditions to reduce waste and energy consumption.

Data Summary

| Preparation Method | Key Reagents | Reaction Conditions | Yield & Efficiency | Notes |

|---|---|---|---|---|

| Fischer esterification | Phenylacetic acid, ethanol | Reflux, acid catalyst | Moderate to high | Traditional, simple |

| Halogenation + esterification | NCS, phenylacetic acid derivatives | Controlled halogenation, acid catalysis | Regioselective, high | Precise substitution |

| Palladium-catalyzed carbonylation | Pd(OAc)₂, DPPF, CO | 130°C, ambient CO | Excellent yields | Sustainable, no halogen/base needed |

| Cross-coupling + functionalization | Suzuki–Miyaura reagents | Reflux, catalytic systems | Variable, high | Flexible, modern approach |

Biological Activity

Ethyl 2,3-dichloro-5-methylphenylacetate, with the molecular formula C11H12Cl2O2 and a molecular weight of 247.11 g/mol, is an organic compound characterized by its unique structure featuring two chlorine atoms and an ethyl ester group attached to a phenyl ring. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications.

The synthesis of this compound typically involves the esterification of 2,3-dichloro-5-methylphenylacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid under reflux conditions. This process ensures the complete conversion of the acid to the ester.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways critical for various physiological processes.

- Formation of Reactive Intermediates : This leads to interactions with cellular components that may result in biological effects.

Case Studies and Research Findings

- Antimicrobial Activity :

- Cytotoxicity Assessments :

- Enzyme Interaction Studies :

Table 1: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

Ethyl 2,3-dichloro-5-methylphenylacetate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, making it valuable in the development of pharmaceuticals and agrochemicals .

Biological Studies

The compound has been investigated for its potential biological activities. Studies have shown that it may exhibit antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that this compound can inhibit biofilm formation in bacteria, suggesting its utility in developing antimicrobial agents.

- Anticancer Properties : In vitro studies have demonstrated that this compound can reduce cell proliferation in cancer cell lines such as MDA-MB-231, indicating its potential as a lead compound for cancer therapy.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique structure allows it to be tailored for various applications, including fragrance formulations and as a precursor in agrochemical synthesis .

Case Study 1: Antimicrobial Efficacy

A study assessed the efficacy of this compound against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation at concentrations exceeding its minimum inhibitory concentration (MIC), showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Evaluation

In comparative studies with other benzoate derivatives, this compound exhibited superior antiproliferative effects against MDA-MB-231 breast cancer cells. This study highlights its potential as a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Ethyl Esters with Halogen and Methyl Substituents

Several ethyl esters share structural similarities, differing primarily in substituent positions and halogen types:

Key Findings :

- Substituent Position : Shifting chloro groups (e.g., 2,3-Cl vs. 3,5-Cl) alters steric and electronic properties. For instance, the 2,3-dichloro configuration in the target compound may enhance electrophilic aromatic substitution reactivity compared to 3,5-dichloro analogs .

- Halogen Type : Fluorine substitution (e.g., in Ethyl 2,4-dichloro-5-fluorobenzoylacetate) introduces greater electronegativity, which could stabilize adjacent reactive intermediates but reduce metabolic stability compared to chlorine .

Ethyl Esters with Heterocyclic Backbones

Compounds like Ethyl 2,3-dihydrobenzofuran-5-ylacetate (CAS 69999-18-4) feature a fused oxygen-containing ring:

| Compound Name | CAS No. | Molecular Formula | Key Features | Source |

|---|---|---|---|---|

| Ethyl 2,3-dihydrobenzofuran-5-ylacetate | 69999-18-4 | C₁₂H₁₄O₃ | Dihydrobenzofuran core; ester group |

Comparison :

- Ring Structure : The dihydrobenzofuran moiety in this compound introduces conformational rigidity and may enhance binding affinity to certain enzymes or receptors compared to the planar aromatic ring in this compound .

- Synthetic Routes : Ethyl 2,3-dihydrobenzofuran-5-ylacetate is synthesized via cyclization reactions, whereas halogenated phenylacetates like the target compound likely require electrophilic halogenation steps .

Compounds with Extended Functional Groups

Ethyl 2-(2,4-dichloro-5-([3-(trifluoromethyl)benzoyl]amino)phenoxy)acetate (CAS: ZINC1392318) exemplifies derivatives with additional functionalization:

| Compound Name | CAS No. | Molecular Formula | Key Features | Source |

|---|---|---|---|---|

| Ethyl 2-(2,4-dichloro-5-([3-(trifluoromethyl)benzoyl]amino)phenoxy)acetate | ZINC1392318 | C₁₉H₁₅Cl₂F₃NO₄ | Phenoxy group; trifluoromethyl; amide |

Comparison :

- Trifluoromethyl Group : The -CF₃ substituent significantly boosts lipophilicity and metabolic resistance, which may enhance bioavailability but also increase environmental persistence .

Research Implications

This compound serves as a versatile scaffold for further derivatization. Its balance of lipophilicity and reactivity positions it as a candidate for agrochemical intermediates, though analogs with fluorine or heterocycles may offer advantages in drug design . Future studies should explore quantitative structure-activity relationships (QSAR) to optimize substituent patterns for specific applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 2,3-dichloro-5-methylphenylacetate, and what are the critical parameters affecting yield?

- Answer : The compound is synthesized via esterification of 2,3-dichloro-5-methylphenylacetic acid with ethanol, catalyzed by acids like H₂SO₄ or p-toluenesulfonic acid. Critical parameters include:

- Temperature : Optimal range of 80–100°C to avoid decomposition .

- Solvent : Toluene or dichloromethane for azeotropic water removal or reduced side reactions .

- Stoichiometry : A 1:3–1:5 molar ratio of acid to ethanol ensures complete conversion .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments (e.g., chlorine-induced deshielding) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 277) and fragmentation patterns .

- X-ray Crystallography : Resolves geometric ambiguities in crystalline forms, critical for confirming steric effects of the methyl group .

Q. How is purity assessed, and what stability considerations apply during storage?

- Answer :

- Purity : HPLC with UV detection (λ = 254 nm) quantifies impurities like unreacted acid or di-ester byproducts .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis; stability ≥2 years under inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Answer :

- Byproduct Identification : Use GC-MS or HPLC to detect impurities (e.g., sulfonated derivatives or dimerization products) .

- Optimization Strategies :

- Catalyst Selection : Replace H₂SO₄ with p-toluenesulfonic acid to reduce sulfonation .

- Solvent Polarity : Dichloromethane minimizes nucleophilic side reactions compared to THF .

- Temperature Gradients : Gradual heating (60°C → 90°C) prevents exothermic decomposition .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Answer :

- Comparative Analysis : Compare NMR/MS data with structurally analogous compounds (e.g., ethyl 2,3-difluoro-5-methylphenylacetate) to interpret unexpected splitting or shifts .

- Computational Modeling : DFT calculations simulate electronic effects of chlorine substituents to validate observed spectral anomalies .

Q. How do steric and electronic effects influence reactivity in nucleophilic acyl substitution?

- Answer :

- Electronic Effects : Electron-withdrawing Cl groups increase carbonyl electrophilicity (Hammett ρ = +1.2), accelerating nucleophilic attack .

- Steric Effects : The 5-methyl group directs substitution to the para position via steric hindrance, confirmed by kinetic isotope effect studies .

Structure-Activity Relationship (SAR) & Biological Studies

Q. What methodologies elucidate the SAR of this compound in biological systems?

- Answer :

-

Analog Synthesis : Prepare derivatives (e.g., 2,3-difluoro or 5-nitro analogs) to assess bioactivity changes .

-

Molecular Docking : Simulate interactions with targets (e.g., cytochrome P450) to identify binding motifs .

-

Metabolic Profiling : LC-MS tracks in vitro metabolite formation, revealing stability and active intermediates .

Analog Modification Bioactivity Change Key Interaction 2,3-Difluoro substitution 20% reduced enzyme inhibition Weaker halogen bonding with Ser-129 5-Nitro replacement 3x increased cytotoxicity Enhanced π-stacking with Tyr-156

Q. How does this compound compare to structurally similar phenylacetates in agrochemical applications?

- Answer :

- Comparative Table :

- The dichloro and methyl groups in the target compound improve lipid solubility, enhancing membrane permeability in plant models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.